GSK8573 is a chemical compound primarily recognized as an inactive control for GSK2801, which is an acetyl-lysine competitive inhibitor targeting the bromodomains BAZ2A and BAZ2B. The compound has garnered attention in scientific research for its role in epigenetics and drug discovery, particularly in studies involving bromodomain interactions and chromatin remodeling.
GSK8573 is synthesized from various intermediates, with its synthesis methods being proprietary. It is available for research purposes through chemical supply companies, and its synthesis has been documented in scientific literature detailing its structural properties and applications.
GSK8573 belongs to the class of small molecules that interact with bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. Its classification as an inactive control compound allows researchers to differentiate between specific biological effects and nonspecific interactions in experimental setups.
The synthesis of GSK8573 involves several steps, starting from intermediate compounds. A notable method includes the use of microwave-assisted reactions in dimethylformamide at elevated temperatures. This process allows for the formation of the indolizine ring system, which is crucial for the compound's structure.
These methods highlight a combination of organic synthesis techniques tailored to achieve the desired molecular structure efficiently .
GSK8573 features a complex molecular structure characterized by an indolizine core substituted with various functional groups that enhance its binding properties. The specific arrangement of these groups contributes to its interaction with bromodomain proteins.
As an inactive control compound, GSK8573 does not participate significantly in typical chemical reactions under standard laboratory conditions. Its primary function is to serve as a negative control in experiments involving GSK2801, thereby allowing researchers to assess the specificity and efficacy of active compounds without interference from GSK8573 itself.
GSK8573 functions primarily as a control compound in biological assays. It interacts with BRD9 but does not exert significant biological effects due to its inactive nature.
GSK8573 has several scientific applications:
This comprehensive analysis underscores GSK8573's importance as a research tool in understanding bromodomain interactions and advancing drug discovery efforts targeting epigenetic mechanisms.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3